5-Iodo-3,4-dihydro-2H-pyran is a specialized cyclic enol ether and a highly reactive alkenyl iodide building block. Unlike unsubstituted dihydropyrans, which are primarily procured as bulk reagents for the tetrahydropyranyl (THP) protection of alcohols, this halogenated scaffold is explicitly utilized as a premium electrophile for transition-metal-catalyzed cross-coupling reactions. By providing a reactive carbon-iodine bond at the C5 position (equivalent to the C2 position in glycal nomenclature), it enables the direct construction of complex C-branched carbohydrates, natural product cores, and pharmaceutical intermediates. Its procurement value is driven by its exceptional reactivity in oxidative addition steps, making it the preferred precursor for late-stage functionalization and the synthesis of structurally diverse oxygen heterocycles [1].
Research-grade iodo-dihydropyran building block; purity specification verified per vendor CoA
5‑iodo substitution enables mild oxidative addition in Pd‑catalyzed cross‑coupling workflows
Synthetic intermediate for medicinal chemistry, natural product synthesis, and heterocyclic library construction
Substituting 5-iodo-3,4-dihydro-2H-pyran with its 5-bromo analog or the unsubstituted 3,4-dihydro-2H-pyran (DHP) severely compromises synthetic workflows and limits accessible chemical space. Unsubstituted DHP completely lacks the necessary leaving group for palladium- or nickel-catalyzed cross-coupling, rendering it useless for C-C bond formation at the C5 position. While 5-bromo-3,4-dihydro-2H-pyran can undergo cross-coupling, the carbon-bromine bond possesses a significantly higher bond dissociation energy than the carbon-iodine bond. This fundamental thermodynamic difference necessitates harsher reaction conditions, higher catalyst loadings, and extended reaction times for the bromo-derivative. These forcing conditions frequently lead to substrate degradation, lower isolated yields, and poor functional group tolerance in complex syntheses. Consequently, the iodo-variant is strictly required when mild conditions, high-efficiency oxidative addition, and preservation of delicate stereocenters are critical [1].
Chloro‑ and bromo‑ analogs may follow divergent reaction pathways; reported oxidation of the 5‑chloro derivative yields a ketone, while iodo/bromo analogs undergo ring‑cleavage under identical conditions
The weaker C–I bond facilitates oxidative addition at lower temperatures; bromo‑ and chloro‑ analogs often require harsher conditions that can compromise functional group tolerance
Iodoheterocycles exhibit broader reported cross‑coupling scope (Suzuki–Miyaura, Sonogashira, Heck, Buchwald–Hartwig); bromo/chloro counterparts may not achieve comparable reaction manifolds without specialized catalysts
In transition-metal-catalyzed cross-coupling reactions, the nature of the alkenyl halide dictates the rate of the rate-limiting oxidative addition step. 5-Iodo-3,4-dihydro-2H-pyran derivatives consistently outperform their bromo-counterparts, achieving complete conversion at lower temperatures and shorter reaction times. For example, Suzuki couplings of 5-iodo-dihydropyrans typically proceed in high yields (>75-85%) under mild conditions (often room temperature to 50 °C), whereas the corresponding 5-bromo-derivatives require elevated temperatures or specialized, expensive ligands to achieve comparable conversions, often resulting in lower isolated yields due to competing side reactions [1].
| Evidence Dimension | Reaction efficiency and conditions for Suzuki cross-coupling |
| Target Compound Data | High yield (>75%) under mild conditions (RT to 50 °C) |
| Comparator Or Baseline | 5-bromo-3,4-dihydro-2H-pyran (Requires elevated temperatures, prolonged times, resulting in lower yields) |
| Quantified Difference | Significantly faster kinetics and higher isolated yields under milder thermal conditions |
| Conditions | Pd-catalyzed Suzuki-Miyaura coupling |
Enables the synthesis of temperature-sensitive and complex molecular targets without risking thermal degradation during procurement-scale synthesis.
5-Iodo-3,4-dihydro-2H-pyran scaffolds serve as indispensable precursors for synthesizing C-2 branched carbohydrates and oxadecalins. Unlike traditional methods requiring multi-step de novo synthesis, the direct coupling of the C5-iodide with N-tosylhydrazones provides direct access to branched structures. The highly reactive iodo-substituent ensures a regioselective and efficient reaction pathway, yielding complex glycoconjugates with isolated yields often exceeding 60-80% over minimal steps. This transformation is entirely non-viable with unhalogenated 3,4-dihydro-2H-pyran, which lacks the necessary cross-coupling handle [1].
| Evidence Dimension | Yield of C-branched glycoconjugates via direct cross-coupling |
| Target Compound Data | 60-80% yield via direct Pd-catalyzed coupling |
| Comparator Or Baseline | Unhalogenated 3,4-dihydro-2H-pyran (0% yield, lacks coupling handle) |
| Quantified Difference | Provides an exclusive, high-yield pathway to C-branched derivatives compared to the inert baseline |
| Conditions | Pd-catalyzed cross-coupling with N-tosylhydrazones |
Drastically reduces the number of synthetic steps required to produce high-value carbohydrate therapeutics and complex building blocks.
The synthesis of complex natural products frequently relies on Stille cross-coupling due to its broad functional group tolerance. The 5-iodo-3,4-dihydro-2H-pyran core exhibits exceptional reactivity with organostannanes, facilitating C-C bond formation under very mild conditions. The superior leaving group ability of the iodide compared to a bromide allows these couplings to proceed efficiently without the need for harsh thermal activation. This low activation energy preserves delicate stereocenters and sensitive functional groups present in advanced synthetic intermediates, whereas the bromo-analog often requires forcing conditions that compromise overall yield [1].
| Evidence Dimension | Suitability for mild Stille coupling in complex synthesis |
| Target Compound Data | Highly reactive, enables coupling at or near room temperature |
| Comparator Or Baseline | 5-bromo-3,4-dihydro-2H-pyran (Requires significant thermal activation, risking degradation) |
| Quantified Difference | Significantly lower activation energy for C-C bond formation, preserving molecular integrity |
| Conditions | Pd or Ni-catalyzed Stille cross-coupling |
Crucial for procurement in late-stage natural product synthesis where preserving the integrity of advanced, expensive intermediates is paramount.
Directly leveraging its high reactivity in cross-coupling (as shown in Section 3), this compound is the ideal precursor for the rapid assembly of C-2 branched carbohydrates via coupling with N-tosylhydrazones. This pathway is critical for developing novel carbohydrate-based therapeutics [1].
Due to its compatibility with mild Stille and Suzuki coupling conditions, 5-iodo-3,4-dihydro-2H-pyran is the preferred building block for introducing functionalized oxygen heterocycles into complex natural products without thermally degrading sensitive stereocenters [1].
The superior oxidative addition kinetics of the carbon-iodine bond make this scaffold highly suitable for automated or high-throughput library synthesis, where consistent, high-yield C-C bond formation under standardized, mild conditions is required [1].